

Application Notes and Protocols for Determining PNT6555 Potency and Selectivity

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Compound of Interest

Compound Name: PNT6555
Cat. No.: B12385667

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Introduction

PNT6555 is a promising novel therapeutic agent targeting Fibroblast Activation Protein (FAP), a cell surface serine protease highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of a wide range of solid tumors.[1][2][3] **PNT6555** is a radioligand, meaning it can be combined with radioactive isotopes for both imaging (e.g., with Gallium-68) and therapeutic purposes (e.g., with Lutetium-177).[4] The therapeutic strategy behind **PNT6555** is to selectively deliver radiation to FAP-expressing cells, thereby destroying them and disrupting the tumor-stroma interactions that are crucial for cancer growth and progression.[5]

These application notes provide detailed protocols for in vitro cell-based assays to determine the potency and selectivity of **PNT6555**. The potency is a measure of the drug's ability to inhibit its target, FAP, while selectivity assays are crucial to ensure that the drug does not significantly affect other related enzymes, which could lead to off-target side effects. The protocols provided herein are essential for the preclinical evaluation and characterization of **PNT6555** and other FAP-targeting agents.

Data Presentation

The following tables summarize the in vitro potency and selectivity of **PNT6555** and its metal-chelated analogues against human recombinant Fibroblast Activation Protein (FAP), Prolyl

Endopeptidase (PREP), and Dipeptidyl Peptidase IV (DPPIV).

Table 1: In Vitro Potency (IC50, nM) of **PNT6555** and its Analogues against FAP

Compound	Recombinant Human FAP IC50 (nM)
PNT6555	3.9 ± 0.3
177Lu-PNT6555	16 ± 3.0
68Ga-PNT6555	55 ± 3.0

Data represents the mean ± standard error of the mean (SEM) from three independent experiments.[6] IC50 values were determined using a fluorometric assay with the substrate Z-Gly-Pro-AMC.[6]

Table 2: In Vitro Selectivity of **PNT6555** and its Analogues against PREP and DPPIV

Compound	PREP IC50 (nM)	DPPIV IC50 (nM)	Selectivity for FAP over PREP	Selectivity for FAP over DPPIV
PNT6555	900 ± 97	>100,000	~230-fold	>25,641-fold
177Lu-PNT6555	4,100 ± 740	>100,000	~256-fold	>6,250-fold
68Ga-PNT6555	3,600 ± 510	>100,000	~65-fold	>1,818-fold

Data represents the mean ± SEM from three independent experiments.[6] IC50 values were determined using fluorometric assays with Z-Gly-Pro-AMC for PREP and Gly-Pro-AMC for DPPIV.[6] Selectivity is calculated as the ratio of IC50 (Off-Target)/IC50 (FAP).

Experimental Protocols

FAP Inhibition Assay (Potency Determination)

This protocol describes a fluorometric assay to determine the half-maximal inhibitory concentration (IC50) of **PNT6555** against FAP.

Materials:

- Recombinant Human FAP enzyme (e.g., R&D Systems, Catalog # 3715-SE)[7]
- FAP substrate: Z-Gly-Pro-AMC (Bachem, Catalog # I-1145)[7]
- **PNT6555**
- Assay Buffer: 50 mM Tris, 1 M NaCl, 1 mg/mL BSA, pH 7.5[7]
- Dimethyl sulfoxide (DMSO)
- Black, flat-bottom 96-well microplate
- Fluorometric microplate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

- Prepare **PNT6555** dilutions: Prepare a stock solution of **PNT6555** in DMSO. Create a serial dilution series of **PNT6555** in Assay Buffer.
- Enzyme Preparation: Dilute the recombinant human FAP enzyme to the desired concentration in Assay Buffer.
- Assay Setup: To each well of the 96-well plate, add the diluted **PNT6555** solutions. For the control (no inhibitor) and blank (no enzyme) wells, add Assay Buffer.
- Enzyme Addition: Add the diluted FAP enzyme solution to all wells except the blank wells.
- Pre-incubation: Pre-incubate the plate at room temperature for 15 minutes.[8]
- Substrate Addition: Prepare the FAP substrate solution in Assay Buffer. Initiate the enzymatic reaction by adding the substrate solution to all wells.
- Fluorescence Measurement: Immediately measure the fluorescence intensity in kinetic mode for at least 15 minutes at 37°C using a microplate reader.

- Data Analysis: Calculate the rate of reaction (V) for each **PNT6555** concentration from the linear portion of the fluorescence versus time curve. Plot the percentage of inhibition versus the logarithm of the **PNT6555** concentration and determine the IC₅₀ value using a sigmoidal dose-response curve.

Selectivity Assays against PREP and DPPIV

To assess the selectivity of **PNT6555**, similar enzymatic inhibition assays are performed for PREP and DPPIV.

Materials:

- Recombinant Human PREP and DPPIV enzymes
- PREP substrate: Z-Gly-Pro-AMC[9]
- DPPIV substrate: Gly-Pro-AMC
- **PNT6555**
- Assay Buffers (optimized for each enzyme, e.g., 20 mM Tris-HCl, pH 8.0 for DPPIV)[10]
- Other materials as listed in the FAP Inhibition Assay protocol.

Procedure:

The procedure is analogous to the FAP Inhibition Assay, with the following modifications:

- Use the specific recombinant enzyme (PREP or DPPIV) and its corresponding fluorogenic substrate.
- Use the appropriate assay buffer optimized for each enzyme's activity.
- Follow the same steps for inhibitor dilution, pre-incubation, substrate addition, and fluorescence measurement.
- Calculate the IC₅₀ values for **PNT6555** against PREP and DPPIV. The selectivity index is then calculated by dividing the IC₅₀ of the off-target enzyme (PREP or DPPIV) by the IC₅₀

of FAP.

Cell-Based Cytotoxicity Assay

This protocol outlines a method to assess the cytotoxic effects of the therapeutic radiolabeled **PNT6555** (e.g., ¹⁷⁷Lu-**PNT6555**) on FAP-expressing cancer cells.

Materials:

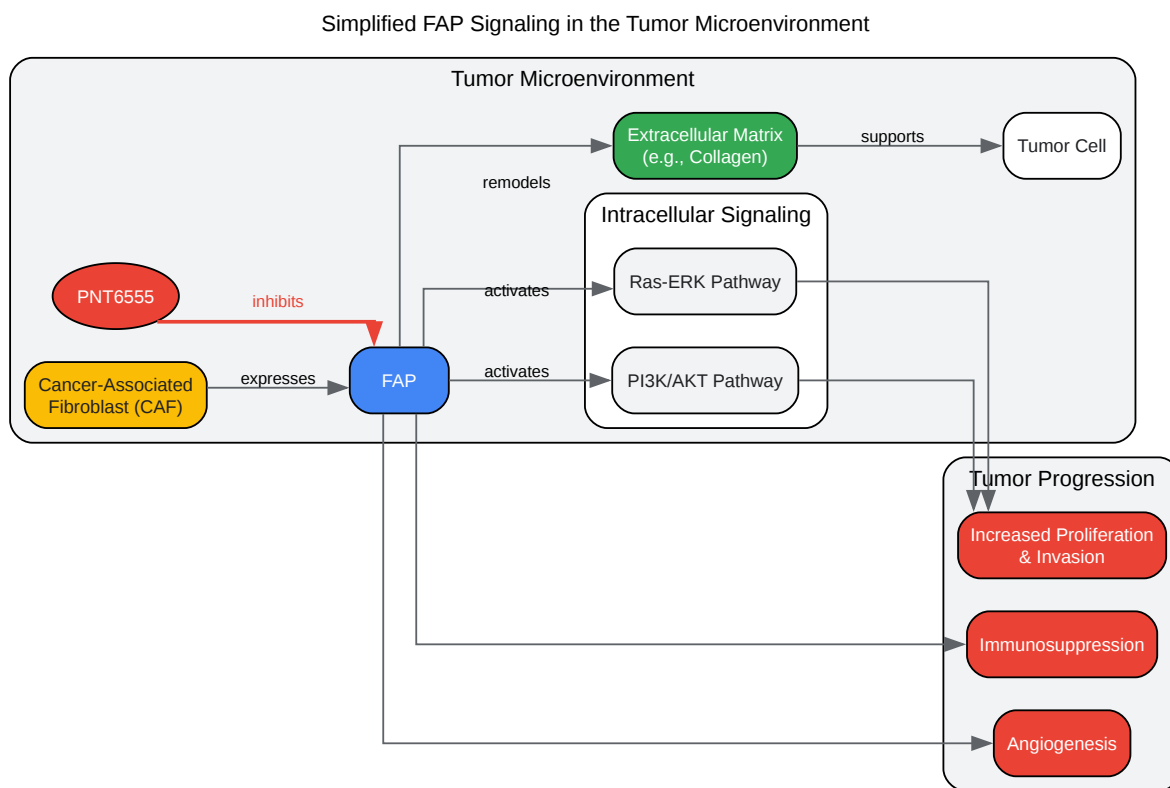
- FAP-positive cancer cell lines (e.g., NGP-127, SJCRH30, SJSA-1)[[11](#)]
- FAP-negative control cell line (optional)
- Cell culture medium and supplements
- ¹⁷⁷Lu-**PNT6555**
- Cell viability reagent (e.g., MTT, MTS, or a live/dead cell staining kit)
- 96-well cell culture plates
- Gamma counter or other appropriate radioactivity detector
- Microplate reader (for colorimetric or fluorometric assays)

Procedure:

- **Cell Seeding:** Seed the FAP-positive and FAP-negative (optional) cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
- **Compound Treatment:** Prepare serial dilutions of ¹⁷⁷Lu-**PNT6555** in cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the radiolabeled compound. Include untreated cells as a control.
- **Incubation:** Incubate the plates for a period relevant to the half-life of the radioisotope and expected biological effect (e.g., 24, 48, 72 hours).
- **Cell Viability Assessment:**

- For colorimetric/fluorometric assays (e.g., MTT): At the end of the incubation period, add the cell viability reagent to each well and incubate according to the manufacturer's instructions. Measure the absorbance or fluorescence using a microplate reader.
- For clonogenic survival assay: After treatment, cells are harvested, counted, and re-plated at low densities to allow for colony formation. After a suitable incubation period, colonies are stained and counted.[\[12\]](#)
- Data Analysis: Normalize the viability of treated cells to the untreated control cells. Plot the percentage of cell viability against the logarithm of the ¹⁷⁷Lu-**PNT6555** concentration to determine the IC50 value.

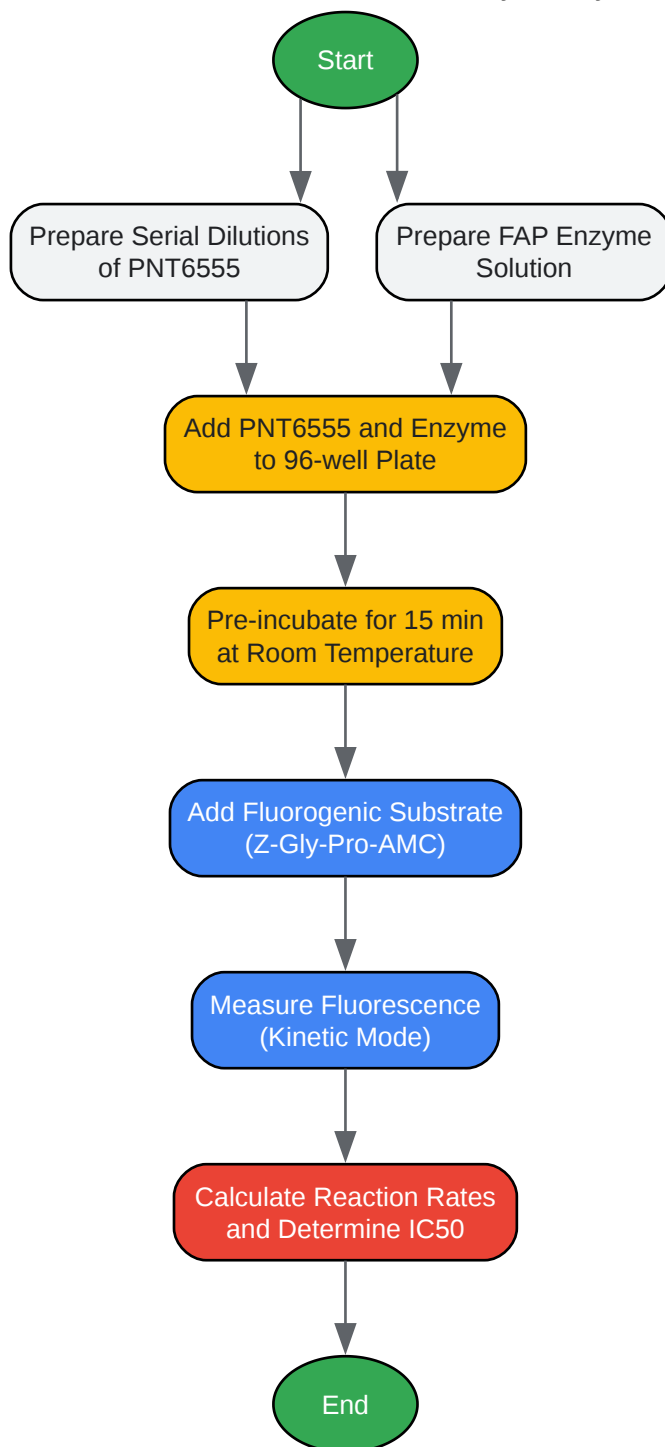
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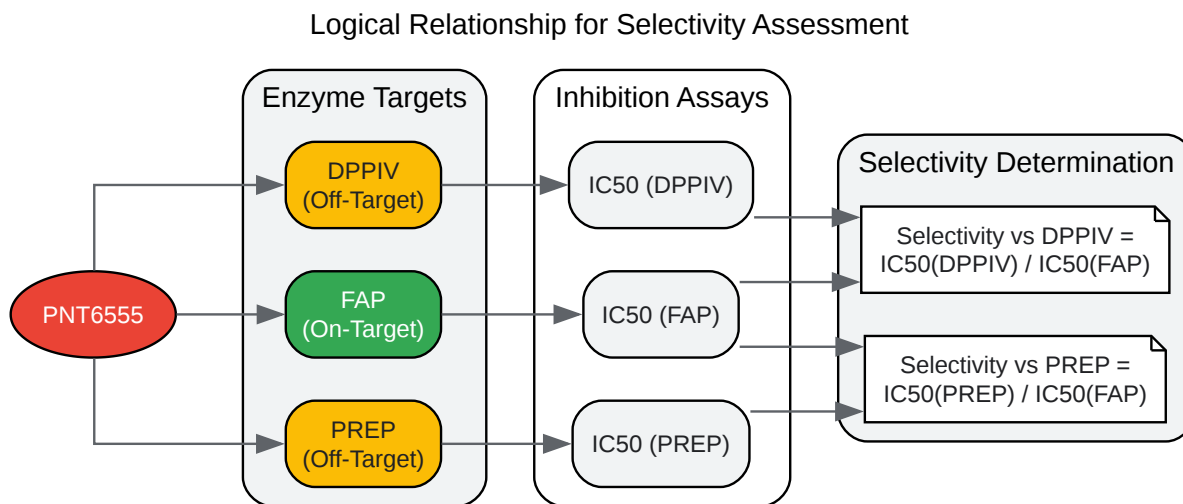
Caption: Simplified signaling pathway of FAP in the tumor microenvironment and the inhibitory action of **PNT6555**.

Workflow for PNT6555 Potency Assay



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Caption: Experimental workflow for determining the in vitro potency (IC₅₀) of **PNT6555** against FAP.



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Caption: Logical workflow for assessing the selectivity of **PNT6555** against related enzymes.

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